![molecular formula C20H27N5O3S2 B2773730 N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 898445-00-6](/img/structure/B2773730.png)
N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H27N5O3S2 and its molecular weight is 449.59. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Research has demonstrated the potential of pyrimidine-triazole derivatives, synthesized from related chemical compounds, exhibiting antimicrobial activity against selected bacterial and fungal strains. This includes a study where novel derivatives were synthesized through a multi-step process, highlighting the compound's role in developing antimicrobial agents (Majithiya & Bheshdadia, 2022).
Anticancer and Analgesic Agents
Another segment of research focuses on the synthesis of novel compounds for their potential as anticancer and analgesic agents. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been explored for their analgesic and anti-inflammatory activities, showcasing the diverse therapeutic applications of such compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Inhibition of Tumor Necrosis Factor Alpha
Research into thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has highlighted their importance as intermediates that inhibit tumor necrosis factor alpha and nitric oxide, indicating their utility in inflammation and cancer research. A green synthetic method for these compounds demonstrates the ongoing efforts to develop more efficient and environmentally friendly synthetic routes (Lei et al., 2017).
Neuroprotective Applications
GSK189254, a novel histamine H3 receptor antagonist, demonstrates high affinity and selectivity for human H3 receptors, indicating potential therapeutic applications for cognitive disorders, including Alzheimer's disease. This compound's ability to bind to histamine H3 receptors and improve cognitive performance in preclinical models underscores its significance in neurodegenerative disease research (Medhurst et al., 2007).
properties
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)-2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-14-12-30-19(21-14)22-17(26)13-29-18-15-4-2-5-16(15)25(20(27)23-18)7-3-6-24-8-10-28-11-9-24/h12H,2-11,13H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHSRIGBQPNGMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylthiazol-2-yl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide |
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